1:1 Stoichiometric Identity Confers a Free Carboxylic Acid Group Absent in 1:2 Bis-Adducts
Bis(2-hydroxyethyl)ammonium hydrogen maleate (CAS 50909-06-3) possesses a 1:1 cation:anion stoichiometry (molecular formula C₈H₁₅NO₆), retaining one free carboxylic acid (–COOH) group per maleate unit. In contrast, bis(bis(2-hydroxyethyl)ammonium) maleate (CAS 85909-55-3) exhibits a 2:1 stoichiometry (C₁₂H₂₆N₂O₈) wherein both carboxylates are neutralized, eliminating free –COOH . This structural distinction has a direct functional consequence: the free –COOH group in the hydrogen maleate salt remains available for further derivatization (e.g., amidation, esterification) or metal-ion coordination, whereas the bis-adduct does not. In patents describing chelating agent synthesis via diethanolamine–maleic acid reactions, the 1:1 adduct serves as the reactive intermediate; the reaction with 2-halocarboxylic acids requires unreacted hydroxyl or secondary amino groups to proceed, a pathway that is blocked when both carboxylates are already neutralized [1].
| Evidence Dimension | Cation:anion stoichiometry and free carboxylic acid group count |
|---|---|
| Target Compound Data | 1:1 (C₈H₁₅NO₆); 1 free –COOH group per formula unit |
| Comparator Or Baseline | Bis(bis(2-hydroxyethyl)ammonium) maleate (CAS 85909-55-3): 2:1 (C₁₂H₂₆N₂O₈); 0 free –COOH groups |
| Quantified Difference | Target retains 1 reactive –COOH site; comparator has zero |
| Conditions | Structural formula comparison based on CAS registry data and SMILES notation |
Why This Matters
Availability of a free carboxyl group is a binary yes/no criterion: if the intended downstream application requires carboxylate-mediated complexation or conjugation, the 1:2 adduct is functionally unsuitable, making stoichiometric identity a decisive procurement criterion.
- [1] Patent Application US20200223786A1. Process for the Preparation of a Mixture of Chelating Agents. https://www.patentsencyclopedia.com/app/20200223786. View Source
